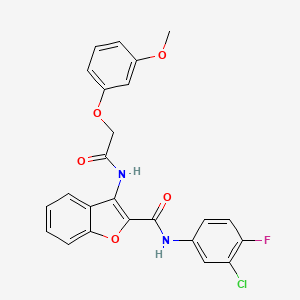
N-(3-chloro-4-fluorophenyl)-3-(2-(3-methoxyphenoxy)acetamido)benzofuran-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-4-fluorophenyl)-3-(2-(3-methoxyphenoxy)acetamido)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C24H18ClFN2O5 and its molecular weight is 468.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3-chloro-4-fluorophenyl)-3-(2-(3-methoxyphenoxy)acetamido)benzofuran-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in anticancer and neuroprotective applications. This article explores the biological activity of this compound, including its mechanisms, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C19H19ClFNO4
- Molecular Weight : 373.81 g/mol
- IUPAC Name : this compound
This compound features a benzofuran core, which is known for its diverse biological activities. The presence of halogen atoms (chlorine and fluorine) and methoxy groups contributes to its pharmacological properties.
Anticancer Properties
Research indicates that derivatives of benzofuran exhibit significant anticancer activity. A study highlighted that compounds with similar structures showed promising antiproliferative effects against various cancer cell lines. For instance, a related benzofuran derivative demonstrated an IC50 value comparable to doxorubicin, a standard chemotherapeutic agent, suggesting strong cytotoxicity against cancer cells .
Key Findings:
- Cytotoxicity : The presence of halogens (Cl, F) in the structure enhances cytotoxicity without significantly altering the mechanism of action.
- Mechanism : Compounds like this compound may inhibit pathways involved in tumor growth, such as the hypoxia-inducible factor (HIF-1) pathway .
Neuroprotective Effects
In addition to anticancer properties, this compound has been evaluated for neuroprotective effects. A study on benzofuran derivatives showed that certain modifications could enhance neuroprotection against excitotoxic damage in neuronal cells. Specifically, compounds with methoxy substitutions exhibited significant antioxidant activities .
Neuroprotective Study Highlights:
- Model : Primary cultured rat cortical neuronal cells were used to assess neuroprotective effects.
- Results : Compounds demonstrated protection against NMDA-induced excitotoxicity, with some exhibiting activities comparable to established neuroprotective agents like memantine.
Structure-Activity Relationship (SAR)
The SAR analysis of benzofuran derivatives reveals that specific structural modifications can significantly influence biological activity:
| Modification | Effect on Activity |
|---|---|
| Halogen Substitution | Enhances cytotoxicity |
| Methoxy Group | Increases neuroprotective properties |
| Acetamido Group | Critical for anticancer activity |
The presence of the acetamido group is essential for maintaining the anticancer efficacy, while methoxy substitutions contribute to antioxidant properties .
Case Studies
- Anticancer Activity :
- Neuroprotection :
科学研究应用
Pharmaceutical Development
The compound has been investigated for its role as a potential therapeutic agent. Its structural characteristics suggest it may exhibit biological activities relevant to drug development.
1.1 Anti-inflammatory Properties
Research indicates that compounds with similar structural motifs can act as inhibitors of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. A study highlighted that derivatives with electron-withdrawing groups, such as fluorine, enhance anti-inflammatory activity . This suggests that N-(3-chloro-4-fluorophenyl)-3-(2-(3-methoxyphenoxy)acetamido)benzofuran-2-carboxamide could be explored further for its anti-inflammatory effects.
1.2 Cancer Treatment
The compound's benzofuran structure is known to influence cellular pathways involved in cancer progression. Compounds with similar frameworks have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells . Further studies could elucidate the specific mechanisms through which this compound exerts anticancer effects.
Mechanistic Insights
Understanding how this compound interacts with biological targets is vital for its application in medicinal chemistry.
2.1 Enzyme Inhibition Studies
Initial findings suggest that the compound may inhibit specific enzymes involved in inflammatory pathways. For instance, docking studies have shown that similar compounds exhibit strong binding affinities to COX enzymes, indicating a potential mechanism for their anti-inflammatory effects .
2.2 Structure-Activity Relationship (SAR) Analysis
The relationship between the chemical structure of this compound and its biological activity is an area of active research. Understanding SAR can guide the synthesis of more potent derivatives by modifying functional groups to enhance efficacy or reduce toxicity .
Table 1: Summary of Research Findings on Similar Compounds
属性
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-3-[[2-(3-methoxyphenoxy)acetyl]amino]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClFN2O5/c1-31-15-5-4-6-16(12-15)32-13-21(29)28-22-17-7-2-3-8-20(17)33-23(22)24(30)27-14-9-10-19(26)18(25)11-14/h2-12H,13H2,1H3,(H,27,30)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZTSDEZUEYDDGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC(=C(C=C4)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClFN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













